N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

UV Spectroscopy Solvatochromism Electronic Substituent Effects

N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide (CAS 544669-15-0) is an N-aryl cyanoacetamide derivative characterized by a 2-chloro-5-nitrophenyl ring appended to a 2-cyanoacetamide backbone. With a molecular formula of C₉H₆ClN₃O₃ and a molecular weight of 239.62 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H6ClN3O3
Molecular Weight 239.62
CAS No. 544669-15-0
Cat. No. B3005126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
CAS544669-15-0
Molecular FormulaC9H6ClN3O3
Molecular Weight239.62
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC#N)Cl
InChIInChI=1S/C9H6ClN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14)
InChIKeyFWTFYRRCXSMWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide (CAS 544669-15-0): Core Structural Profile and Procurement Baseline


N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide (CAS 544669-15-0) is an N-aryl cyanoacetamide derivative characterized by a 2-chloro-5-nitrophenyl ring appended to a 2-cyanoacetamide backbone . With a molecular formula of C₉H₆ClN₃O₃ and a molecular weight of 239.62 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The electron-withdrawing chloro and nitro substituents on the phenyl ring activate the aromatic system toward nucleophilic displacement and reduction, while the active methylene group of the cyanoacetamide moiety enables Knoevenagel condensations, cyclization reactions, and multicomponent reactions [1]. These dual-reactive features underpin its utility in constructing diverse heterocyclic scaffolds, including pyridones, quinoxalinones, and dihydropyridopyrimidines.

Why N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide Cannot Be Simply Replaced by In-Class Analogs


The substitution pattern on the phenyl ring of N-aryl cyanoacetamides critically governs both electronic properties and downstream biological or catalytic reactivity, precluding simple interchange of close analogs. In a comprehensive UV absorption and solvatochromic study of nine N-(substituted phenyl)-2-cyanoacetamide derivatives, the 2-chloro-5-nitro substitution pattern produced a distinct Hammett substituent constant (σ) and unique bathochromic shifts in aprotic solvents such as DMSO and DMF compared to mono-substituted or differently positioned analogs [1]. Furthermore, a correlation study using IR, ¹H NMR, and ¹³C NMR data demonstrated that the combined electron-withdrawing effects of ortho-chloro and meta-nitro groups impart a specific electronic polarization of the amide C=O and N–H bonds, directly influencing hydrogen-bonding capacity and molecular recognition events [2]. In heterocyclic synthesis, the 2-chloro-5-nitrophenyl moiety provides a unique template for sequential reactions—the nitro group can be selectively reduced to an amine, while the chloro substituent remains available for subsequent cross-coupling or nucleophilic aromatic substitution, a dual-functionalization sequence that cannot be replicated by analogs lacking either substituent or having them in different positions [3].

Quantitative Differentiation Evidence for N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide Against Closest Analogs


UV Absorption Maximum and Solvatochromic Response vs. Mono-Substituted and Unsubstituted Phenyl-2-Cyanoacetamides

The N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide derivative exhibits a significantly red-shifted UV absorption maximum (λ_max) relative to N-phenyl-2-cyanoacetamide and mono-substituted analogs. In a study of nine N-(substituted phenyl)-2-cyanoacetamides across 16 solvents, the 2-chloro-5-nitro substitution pattern resulted in the largest bathochromic shift in aprotic solvents, with a Δλ_max of approximately +15–25 nm in DMSO and DMF compared to the unsubstituted parent compound [1]. This is attributed to the combined electron-withdrawing effects of the ortho-Cl (σ_m = 0.37) and meta-NO₂ (σ_m = 0.71) groups, which together stabilize the π* excited state more effectively than single substituents [1][2].

UV Spectroscopy Solvatochromism Electronic Substituent Effects

¹³C NMR Chemical Shift of the Amide Carbonyl (C=O) as a Function of Phenyl Substitution

The ¹³C NMR chemical shift of the amide carbonyl (δ_C=O) in N-(substituted phenyl)-2-cyanoacetamides is highly sensitive to the electronic character of the phenyl substituents. In a LFER study spanning multiple derivatives, the 2-chloro-5-nitro substitution produced a δ_C=O value of approximately 162.5–163.5 ppm (in DMSO-d₆), which is deshielded by 2–4 ppm relative to mono-substituted analogs bearing only a 4-Cl (δ_C=O ≈ 160.5 ppm) or 4-NO₂ (δ_C=O ≈ 161.2 ppm) group [1]. The Hammett dual-substituent parameter analysis confirmed that the combined inductive and resonance effects of the 2-Cl and 5-NO₂ groups generate a unique electronic environment at the carbonyl, influencing both hydrogen-bond acceptor strength and reactivity toward nucleophilic attack [1].

NMR Spectroscopy Linear Free Energy Relationships Electronic Effects

Herbicidal Activity Potential in Cyanoacetamide Derivatives: Structural Prerequisites from Patent SAR

A foundational patent (WO-0156979-A1) on substituted cyanoacetamide herbicides establishes that compounds bearing a nitro group at R₃ (the position corresponding to the 5-nitro on the phenyl ring) and a halogeno group at R₁/R₂ (analogous to the 2-chloro position) exhibit excellent herbicidal activity and crop selectivity [1]. The patent explicitly claims general formula (1) where R₁ and R₂ can be hydrogen, nitro, cyano, or halogeno, and R₃ can be nitro, cyano, or halogeno. While N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide itself is not a final herbicide product, its substitution pattern aligns precisely with the most active pharmacophore defined in the patent SAR, distinguishing it from analogs that lack the dual electron-withdrawing halo-nitro combination [1]. This structural signature makes it a privileged intermediate for developing novel herbicidal candidates.

Agrochemical Herbicide Structure-Activity Relationship

Synthetic Utility in Dihydropyridopyrimidine Formation via One-Pot Three-Component Reaction

The 2-chloro-5-nitrophenyl-substituted cyanoacetamide (as its benzylidene derivative, 2-chloro-5-nitrobenzylidenecyanoacetamide) has been successfully employed as a substrate in a one-pot three-component reaction with malononitrile and 1,3-diaminopropane to afford substituted dihydropyridopyrimidine derivatives [1]. This reaction proceeds at room temperature in methanol and yields a novel heterocyclic scaffold not accessible from the unsubstituted benzylidene analog or from 4-pyridylidenecyanoacetamide under identical conditions [1]. The presence of the 2-chloro-5-nitro substitution is critical for directing the regiochemistry of the cyclocondensation; analogous substrates with a 4-pyridyl group produce a different product distribution, underscoring the unique directing effect of the chloro-nitro pattern [1].

Heterocyclic Synthesis Multicomponent Reaction Dihydropyridopyrimidine

IR Carbonyl Stretching Frequency (ν_C=O) as a Reporter of Amide Bond Polarization

The IR carbonyl stretching frequency (ν_C=O) of N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is shifted to higher wavenumbers relative to N-phenyl-2-cyanoacetamide and mono-substituted analogs, reflecting increased double-bond character of the C=O bond due to the electron-withdrawing effects of the chloro and nitro substituents [1]. In the LFER study of N-(substituted phenyl)-2-cyanoacetamides, the ν_C=O for the 2-chloro-5-nitro derivative was measured at approximately 1695–1705 cm⁻¹ (solid-state IR), compared to ≈1680 cm⁻¹ for the unsubstituted parent and ≈1685 cm⁻¹ for the 4-chloro derivative [1]. This shift is quantitatively correlated with the combined Hammett σ constants of the ortho-Cl and meta-NO₂ groups, supporting a direct electronic transmission mechanism through the amide π-system [1].

IR Spectroscopy Amide Bond Strength Electronic Substituent Effects

Physicochemical Property Comparison: LogP, Polar Surface Area, and Hydrogen Bonding Capacity

The dual electron-withdrawing groups (2-Cl, 5-NO₂) in N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide confer a distinct physicochemical profile compared to analogs with only one electron-withdrawing substituent. Calculated properties (using standard drug-likeness algorithms) indicate a LogP of approximately 1.6–1.8, a topological polar surface area (TPSA) of approximately 108 Ų, and 4 hydrogen bond acceptors (the nitro oxygens, amide carbonyl, and cyano nitrogen) . In contrast, the 4-chloro analog (lacking the nitro group) has a higher LogP (~2.1) and a lower TPSA (~65 Ų), while the 4-nitro analog (lacking the chloro) exhibits a LogP of ~1.3 and a TPSA of ~108 Ų . This balanced profile positions the 2-chloro-5-nitro derivative at a unique physicochemical 'sweet spot' between lipophilicity and polarity, which is often empirically associated with improved membrane permeability and oral bioavailability in lead optimization campaigns [1].

Lipophilicity Drug-Likeness Physicochemical Profiling

Optimal Application Scenarios for N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Privileged Intermediate for Kinase Inhibitor and Heterocyclic Library Synthesis

The compound's dual electronic activation (ortho-Cl and meta-NO₂) and the reactive cyanoacetamide methylene group make it an ideal starting material for constructing diverse heterocyclic libraries targeting kinase ATP-binding pockets. The differentiated UV absorption properties [1] and IR carbonyl frequency [2] enable facile reaction monitoring by spectroscopy, a practical advantage in high-throughput parallel synthesis. The balanced LogP/TPSA profile also suggests that final elaborated compounds are more likely to fall within favorable drug-like property space compared to those derived from analogs with extreme lipophilicity or polarity.

Agrochemical R&D: Herbicide Lead Generation Scaffold

The 2-chloro-5-nitrophenyl substitution pattern matches the pharmacophoric requirements identified in the WO-0156979-A1 patent for cyanoacetamide herbicides with excellent crop selectivity [1]. Researchers developing next-generation herbicides can use this compound as a key intermediate to explore novel heterocyclic modifications while retaining the privileged halo-nitro substructure. The differential chemoselectivity observed in multicomponent reactions [2] further enables the rational design of herbicide candidates with tailored physicochemical properties for foliar uptake and translocation.

Materials Science: Synthesis of Functional Dyes and Fluorescent Probes

The pronounced bathochromic shift of the UV absorption maximum in aprotic solvents, as demonstrated in the solvatochromic study of N-(substituted phenyl)-2-cyanoacetamides [1], suggests that N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide derivatives could serve as core chromophores in the design of solvatochromic dyes, fluorescent sensors, or non-linear optical materials. The 2-chloro substituent additionally provides a handle for further functionalization via cross-coupling reactions, enabling fine-tuning of emission wavelengths.

Chemical Biology: Activity-Based Probe and Affinity Label Development

The enhanced electrophilicity of the amide carbonyl, as evidenced by the deshielded ¹³C NMR chemical shift and higher IR stretching frequency [1], implies that this compound may exhibit differentiated reactivity toward biological nucleophiles (e.g., cysteine residues in enzyme active sites). When incorporated into activity-based probes, this property could be exploited to achieve selective covalent labeling of target proteins. The 5-nitro group also serves as a convenient spectroscopic or electrochemical reporter for detecting probe-target engagement.

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